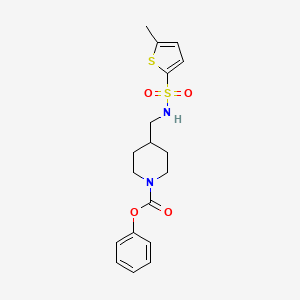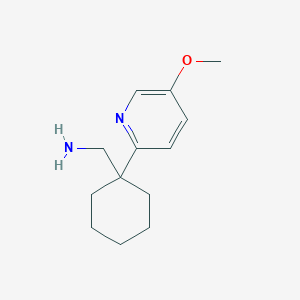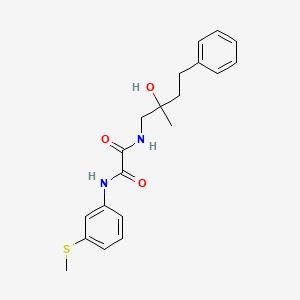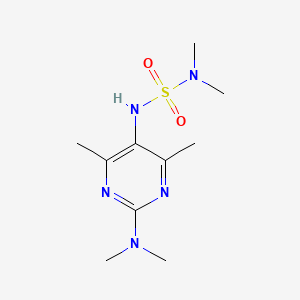
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine, also known as DMAP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMAP is a white crystalline solid that is soluble in polar solvents and is commonly used as a catalyst in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is commonly used as a catalyst in esterification and amidation reactions. In catalysis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to enhance the efficiency of a variety of reactions, including the oxidation of alcohols and the reduction of imines. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used as a tool to study the structure and function of enzymes and proteins.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is not fully understood, but it is believed to act as a nucleophilic catalyst in organic synthesis reactions. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on human health have not been extensively studied. In animal studies, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in laboratory experiments is its high catalytic activity and selectivity. 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is also relatively inexpensive and easy to handle. However, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be sensitive to air and moisture, and its use may require specialized equipment and techniques.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods and applications for 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in organic synthesis. Another area of research could be the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine's interactions with enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, the potential health effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on humans could be further explored through toxicology studies.
Synthesemethoden
The synthesis of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine and dimethylsulfamide. The reaction is typically carried out in anhydrous conditions with a strong base such as sodium hydride or potassium tert-butoxide. The yield of this reaction is typically high, and the purity of the resulting 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be improved through recrystallization.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-7-9(13-18(16,17)15(5)6)8(2)12-10(11-7)14(3)4/h13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJCLWZARQUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76147863 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)

![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B2574541.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

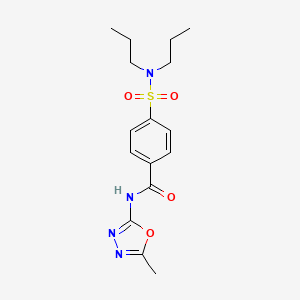
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)
